(R)-米氮平

描述

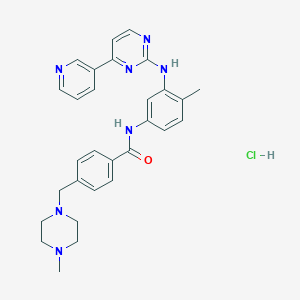

(R)-Mirtazapine, also known as mirtazapine, is an antidepressant medication that is used primarily in the treatment of major depressive disorder. It is known for its unique pharmacological profile, which includes antagonistic effects on alpha-2 adrenergic receptors and specific serotonergic receptors. Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA) and has been shown to be effective and well-tolerated in clinical studies 10.

Synthesis Analysis

The synthesis of mirtazapine involves the creation of its enantiomers, which are molecules that are mirror images of each other. The stereoselective analysis of the enantiomers of mirtazapine, N-demethylmirtazapine, and 8-hydroxymirtazapine has been performed using liquid chromatography-mass spectrometry (LC-MS). This method allows for the simultaneous analysis of the R-(-) and S-(+) enantiomers in the plasma of treated patients . The synthesis and analysis of these enantiomers are crucial for understanding the pharmacological effects of mirtazapine, as different enantiomers can have different biological activities.

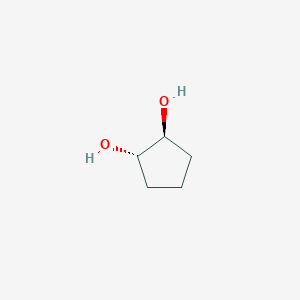

Molecular Structure Analysis

The molecular structure of mirtazapine is such that it allows for the formation of molecular salts and co-crystals with various dicarboxylic acids. These salts and co-crystals have been studied for their physicochemical properties, which include improved solubility and stability compared to the parent compound. The crystal structures of the tartarate and oxalate molecular salts of mirtazapine have been determined through single-crystal X-ray diffraction, providing insight into the molecular interactions that contribute to these improved properties .

Chemical Reactions Analysis

Mirtazapine undergoes extensive metabolism in the liver, leading to the formation of several metabolites through demethylation and hydroxylation, followed by glucuronide conjugation. The demethyl metabolite is pharmacologically less active than the parent compound. The metabolism of mirtazapine does not appear to significantly affect the metabolism of other drugs, which is beneficial in polytherapy 10.

Physical and Chemical Properties Analysis

Mirtazapine's physical and chemical properties contribute to its pharmacological profile and therapeutic effects. It has a low affinity for 5-HT1A receptors but exhibits 5-HT1A-agonistic-like effects, which may contribute to its antidepressant activity. Mirtazapine also specifically blocks 5-HT2 and 5-HT3 receptors, which may prevent side effects associated with nonselective serotonin activation and contribute to its anxiolytic and sleep-improving properties . The drug's solubility and stability can be enhanced through the formation of molecular salts, as previously mentioned .

科学研究应用

药代动力学和药效学:

- (R)-米氮平展现出独特的药代动力学特性,包括口服后迅速吸收,2小时内达到峰值血浆浓度。它表现出对映选择性的药代动力学,(R)-(−)-对映体的血浆浓度更高,半衰期更长,与(S)-(+)-对映体相比 (Timmer, Sitsen, & Delbressine, 2000)。

- (R)-米氮平的药代动力学受到性别、年龄和CYP2D6基因多态性等因素的影响,影响其吸收和代谢 (Brockmöller, Meineke, & Kirchheiner, 2007)。

治疗潜力:

- (R)-米氮平独特的作用机制,涉及中枢α2-肾上腺素自-和异受体的阻断以及与5-羟色胺受体的相互作用,有助于其在治疗重度抑郁症方面的有效性 (Davis & Wilde, 1996)。

- 已经探讨了其在PTSD和焦虑症等各种精神障碍中的潜在用途,表明其在抑郁症之外的更广泛应用 (Connor, Davidson, Weisler, & Ahearn, 1999)。

对映选择性效应:

- 研究表明,(R)-米氮平的对映体具有不同的药理效应,R-(−)-对映体在疼痛调节方面显示出独特的特性,可能在神经病理性疼痛的治疗中发挥作用 (Muth‐Selbach, Hermanns, Driehsen, Lipfert, & Freynhagen, 2009)。

新型药物输送系统:

- 研究开发米氮平载荷固体脂质纳米粒子用于局部输送,突显了优化药物释放和减少副作用的创新方法,可能增强其治疗效果和安全性 (Kaur, Sharma, Tikoo, & Sinha, 2020)。

与其他抗抑郁药物的比较:

- 与氟西汀等其他抗抑郁药物的比较研究表明,(R)-米氮平在某些患者群体中可能具有独特优势,如恐慌症患者,突显其独特的药理特性 (Ribeiro, Busnello, Kauer-Sant'Anna, Madruga, Quevedo, Busnello, & Kapczinski, 2001)。

作用机制

Target of Action

The primary targets of ®-Mirtazapine are yet to be identified. The identification of drug targets is a crucial aspect of drug discovery and can help improve both its efficacy and safety . Computational methods such as affinity-based pull-down methods and label-free techniques are often used to predict direct drug targets . .

Mode of Action

The compound’s mode of action is likely to involve complex biochemical interactions . These interactions could involve various cellular components and pathways, leading to changes in cellular function . .

Biochemical Pathways

Pathway analysis plays a vital role in understanding the mode of action of drugs . It helps to understand which biological pathways may be involved in response to a drug treatment . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of ®-Mirtazapine and their impact on its bioavailability are yet to be determined. Understanding these properties is crucial for predicting the drug’s behavior in the body . .

Result of Action

These effects could involve changes in various cellular processes and functions . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drug. Factors such as temperature, humidity, and CO2 concentrations can affect the activity of a drug . .

属性

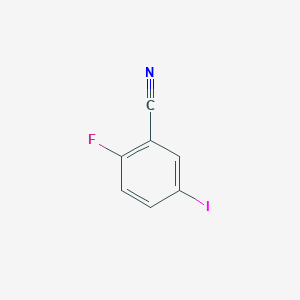

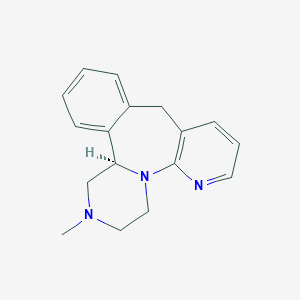

IUPAC Name |

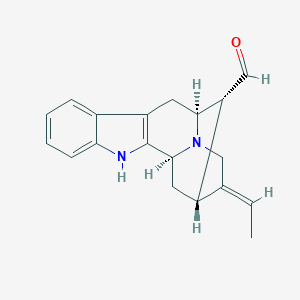

(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZAEMNMFQXRA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210281 | |

| Record name | (-)-Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666401 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

61364-37-2 | |

| Record name | (-)-Mirtazapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61364-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Mirtazapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061364372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRTAZAPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UF1VD57JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (R)-Mirtazapine differ from the racemic Mirtazapine in terms of pharmacokinetics?

A1: While both are metabolized through the cytochrome P450 (CYP) system, particularly CYP2D6, (R)-Mirtazapine exhibits a shorter half-life compared to the racemic mixture. [] Mirtazapine's half-life ranges from 20 to 40 hours. In contrast, (R)-Mirtazapine has a half-life of approximately 18 hours. [] This difference in half-life could potentially translate to a reduced risk of residual daytime sedation with (R)-Mirtazapine, although further studies directly comparing the two are needed. [] Additionally, individuals categorized as CYP2D6 poor metabolizers experience a significantly larger concentration-time curve with (R)-Mirtazapine, highlighting the importance of genetic variability in drug metabolism. []

Q2: What were the findings regarding (R)-Mirtazapine's effect on daytime functioning in the referenced study?

A2: While the study authors initially claimed no evidence of residual daytime effects based on visual analog scales, their supporting figure actually focused on rebound sleep parameters after treatment discontinuation, not daytime functioning. [] Furthermore, their data indicated that a higher percentage of patients treated with (R)-Mirtazapine (14.9%) experienced somnolence compared to those on placebo (3.5%), contradicting their initial assertion. [] This highlights the need for further research specifically designed to assess the potential for daytime impairment with (R)-Mirtazapine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)